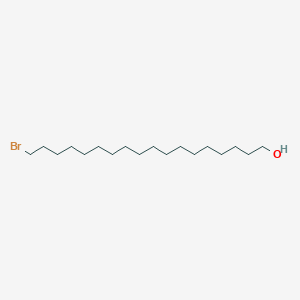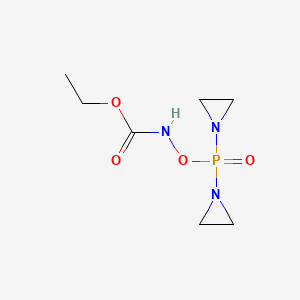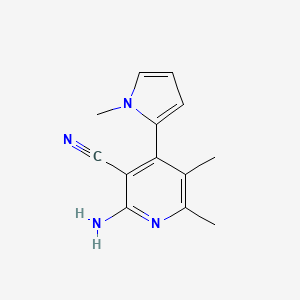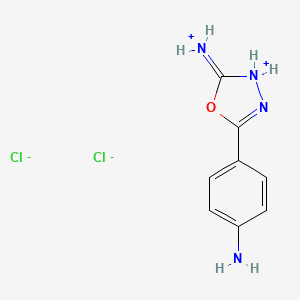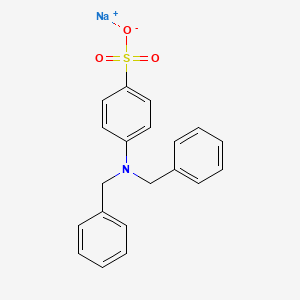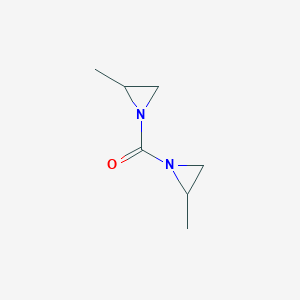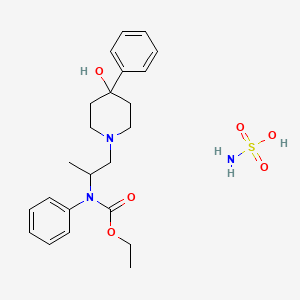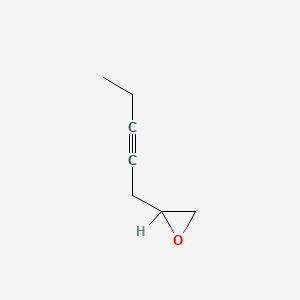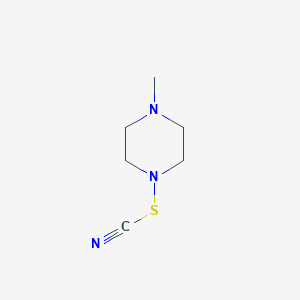![molecular formula C17H19NO B13763321 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol CAS No. 7251-18-5](/img/structure/B13763321.png)
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- involves several steps. One common method includes the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst to form 5-methyl-2-(1-methylethyl)phenol. This intermediate is then reacted with benzylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Scientific Research Applications
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- can be compared with other similar compounds such as thymol and carvacrol. These compounds share structural similarities but differ in their specific functional groups and properties. For example:
Thymol: Known for its strong antiseptic properties and used in various medicinal and cosmetic products.
Carvacrol: Exhibits potent antimicrobial activity and is commonly found in essential oils.
The uniqueness of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7251-18-5 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-(benzylideneamino)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H19NO/c1-12(2)15-10-16(13(3)9-17(15)19)18-11-14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
InChI Key |
ZGGSOQNHPVVQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


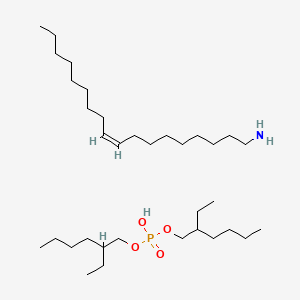
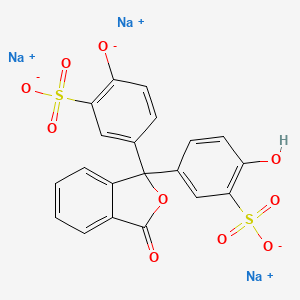
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
